Enhanced Preclinical Safety Margin: A 5- to 19-Fold Improvement Over Conventional Amphotericin B
Amphocil (ABCD) demonstrates a substantially wider preclinical safety margin compared to the conventional micellar amphotericin B deoxycholate preparation (Fungizone). This is quantified by its increased therapeutic index, driven by a reduction in nephrotoxicity [1]. Preclinical toxicology studies have revealed a safety factor ranging from five to 19-fold greater than that of deoxycholate amphotericin B [1]. This improved safety profile is a direct result of the colloidal dispersion technology, which alters the drug's biodistribution, notably reducing its accumulation in the kidneys, the primary site of amphotericin B toxicity [2].
| Evidence Dimension | Preclinical Safety Margin / Therapeutic Index |
|---|---|
| Target Compound Data | 5- to 19-fold improvement in safety |
| Comparator Or Baseline | Conventional amphotericin B deoxycholate (Fungizone) - baseline safety defined as 1x |
| Quantified Difference | 5 to 19 times safer |
| Conditions | Preclinical animal toxicology studies comparing ABCD to conventional amphotericin B deoxycholate |
Why This Matters
This quantitative safety advantage supports the selection of Amphocil in clinical scenarios requiring high-dose amphotericin B therapy while managing the risk of severe nephrotoxicity.
- [1] Stevens DA. Overview of amphotericin B colloidal dispersion (Amphocil). Journal of Infection. 1994;28(Suppl 1):45-49. DOI:10.1016/S0163-4453(94)95971-4. View Source
- [2] Wang LH, Fielding RM, Smith PC, Guo LS. Comparative tissue distribution and elimination of amphotericin B colloidal dispersion (Amphocil) and Fungizone after repeated dosing in rats. Pharmaceutical Research. 1995;12(2):275-283. DOI:10.1023/A:1016289717521. View Source
